molecular formula C12H17NO B6256208 [4-(piperidin-3-yl)phenyl]methanol CAS No. 1260850-24-5

[4-(piperidin-3-yl)phenyl]methanol

Cat. No.: B6256208
CAS No.: 1260850-24-5
M. Wt: 191.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(piperidin-3-yl)phenyl]methanol is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(piperidin-3-yl)phenyl]methanol typically involves the formation of the piperidine ring followed by its attachment to the phenyl group. One common method includes the cyclization of appropriate precursors under specific conditions, such as using a palladium catalyst with a novel pyridine-oxazoline ligand . Another approach involves the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and reduction processes, optimized for efficiency and yield. The use of robust catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

[4-(piperidin-3-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

[4-(piperidin-3-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(piperidin-3-yl)phenyl]methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a phenyl group with a hydroxyl moiety makes it a versatile compound for various applications.

Properties

CAS No.

1260850-24-5

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.